GPR6 Target Potency: CVN-424 Exhibits Ki = 9.4 nM and EC50 = 38 nM, Representing >1000-Fold Improvement Over Initial Screening Hit
CVN-424 demonstrates nanomolar binding affinity (Ki = 9.4 nM) and functional inverse agonist activity (EC50 = 38 nM) at human GPR6 [1]. This represents an improvement factor of >1,100 in functional potency relative to the initial high-throughput screening hit (EC50 = 43 μM) from which the compound was optimized [1]. The structurally related analog GPR6 inverse agonist 1 (Compound 101) exhibits an IC50 < 100 nM, approximately 2.6-fold weaker in potency compared to CVN-424's EC50 .
| Evidence Dimension | Functional inverse agonist potency at human GPR6 (EC50) |
|---|---|
| Target Compound Data | EC50 = 38 nM; Ki = 9.4 nM |
| Comparator Or Baseline | Screening hit: EC50 = 43 μM; GPR6 inverse agonist 1 (Compound 101): IC50 < 100 nM |
| Quantified Difference | >1,100-fold improvement from hit; ≥2.6-fold greater potency than GPR6 inverse agonist 1 |
| Conditions | cAMP modulation assay in CHO-K1 cells expressing human GPR6 |
Why This Matters
Superior potency reduces the mass of compound required per assay, lowering procurement volume requirements and enabling lower dosing in in vivo models.
- [1] Sun H, Brice NL, Schiffer HH, et al. First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease. J Med Chem. 2021;64(14):9877-9893. View Source
